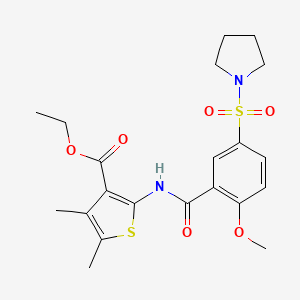
Ethyl 2-(2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including an ester, amide, methoxy group, and a pyrrolidine ring. The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .
Molecular Structure Analysis
The molecule’s structure is likely to be complex due to the presence of the pyrrolidine ring and other functional groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Applications De Recherche Scientifique
Enantioselective Reactions and Synthesis
- The Michael reaction with chiral secondary enaminoesters, leading to adducts that can be reduced to form pyrrolines or pyrrolidines, is significant in the synthesis of various chiral compounds. This process has been used to synthesize derivatives like ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate, demonstrating the compound's role in producing enantioselective reactions (Revial et al., 2000).
Polymerization Catalysts
- These compounds are used in the formation of TMEDA bridged palladium-based polymerization catalysts. They demonstrate effectiveness in homopolymerizing ethylene and copolymerizing it with acrylates or norbornenes, indicating their utility in advanced polymer synthesis (Skupov et al., 2007).
Renewable Material Synthesis
- They play a role in the synthesis of biobased terephthalic acid precursors, crucial in creating renewable polyethylene terephthalate (PET). This application is vital for developing sustainable materials and reducing reliance on fossil fuels (Pacheco et al., 2015).
Novel Compound Synthesis
- The compound is used in synthesizing benzocarbazoloquinones, which involves oxidative cyclization. These synthesized compounds have potential applications in various chemical processes and pharmaceuticals (Rajeswaran & Srinivasan, 1994).
Propriétés
IUPAC Name |
ethyl 2-[(2-methoxy-5-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-5-29-21(25)18-13(2)14(3)30-20(18)22-19(24)16-12-15(8-9-17(16)28-4)31(26,27)23-10-6-7-11-23/h8-9,12H,5-7,10-11H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVJWCONJKHMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2861086.png)
![N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2861087.png)



![3-fluoro-4-methoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2861094.png)

![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2861097.png)
![4-chloro-N'-[(1E)-[8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methylidene]benzohydrazide](/img/structure/B2861099.png)
![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2861102.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2861105.png)
